1,3-Dimethyl-4-nitroso-5-phenylpyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational structure in many areas of modern chemical science. mdpi.comijsrst.com These aromatic molecules are noted for their versatile chemical properties, acting as both weak bases and moderately weak acids. chim.it The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds. nih.gov Consequently, pyrazole derivatives have been extensively developed as therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidepressant properties. nih.gov
Prominent examples of pyrazole-based pharmaceuticals underscore their importance. Celecoxib is a well-known anti-inflammatory drug, while others like difenamizole (B1670549) (an analgesic) and fezolamide (an antidepressant) further demonstrate the therapeutic potential of the pyrazole core. nih.gov Beyond medicine, pyrazole derivatives are crucial in the agrochemical industry, where they are utilized as herbicides and fungicides. ijsrst.com Their ability to coordinate with metal ions also makes them valuable as ligands in catalysis and materials science, where they can form diverse architectures from polynuclear clusters to metallocycles. researchgate.net This broad utility in drug discovery, agriculture, and materials science solidifies the significance of pyrazole heterocycles in contemporary research. mdpi.comnih.gov
Table 1: Applications of Pyrazole Derivatives in Various Fields
Field Application Examples Medicinal Chemistry Anti-inflammatory, Analgesic, Anticancer, Antidepressant, Antiviral Celecoxib, Antipyrine, Rimonabant, Fezolamide Agrochemicals Herbicides, Fungicides, Insecticides Tebufenpyrad, Fenpyroximate Materials Science & Catalysis Coordination Ligands, Dyes, Photographic Materials Metal-organic frameworks, Chelating agents
Overview of 4-Nitrosopyrazole Derivatives: Structural Features and Research Relevance
Within the broader family of pyrazoles, 4-nitrosopyrazole derivatives are a distinct class characterized by the presence of a nitroso (-N=O) group at the fourth position of the pyrazole ring. nih.gov This particular substitution imparts unique structural and chemical properties. Structurally, the 4-nitroso group can exist in tautomeric equilibrium with a 4-hydroxyimino (oxime) form. researchgate.netnih.gov X-ray crystallography studies of compounds like 3,5-dimethyl-4-nitroso-1H-pyrazole reveal that the molecule exists in the nitroso form in the solid state, with the potential for different conformers depending on the orientation of the nitroso group relative to the ring's nitrogen atoms. researchgate.netnih.gov
The research relevance of 4-nitrosopyrazoles stems primarily from their utility as versatile synthetic intermediates. chim.it The nitroso group is a reactive functional handle that can be readily transformed; for example, its reduction provides a straightforward route to 4-aminopyrazoles, which are themselves valuable building blocks for more complex molecules. chim.it Furthermore, the oxime tautomer introduces a coordinating group, making these compounds of interest as ligands for the synthesis of polynuclear metal complexes. researchgate.netnih.gov While less studied than their 4-nitropyrazole counterparts in energetic materials research, 4-nitrosopyrazoles have also been investigated for applications in specialized fields, such as modifiers in adhesive compositions to improve durability. researchgate.netnih.gov Their synthesis and N-functionalization continue to be areas of active investigation. researchgate.net
Historical Context and Evolution of Pyrazole Synthesis Methodologies Pertinent to Nitrosopyrazoles
The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first coined the term "pyrazole" and discovered the first pyrazolone (B3327878) derivative, Antipyrine, a commercially successful analgesic drug. britannica.comencyclopedia.comwikipedia.org Knorr's foundational work included the development of what is now a classic name reaction: the Knorr pyrazole synthesis . wikipedia.orgjk-sci.com This method involves the condensation reaction between a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester) and a hydrazine (B178648). chemhelpasap.comslideshare.net This straightforward and high-yielding cyclocondensation reaction became the cornerstone for accessing the pyrazole ring system for decades. chemhelpasap.com
The synthesis of 4-nitrosopyrazoles typically builds upon this classical foundation. The process is generally sequential:
Formation of the Pyrazole Ring : A substituted pyrazole is first synthesized, often via the Knorr synthesis or a modern variation thereof. nih.gov For a compound like 1,3-Dimethyl-4-nitroso-5-phenylpyrazole, the precursor 1,3-dimethyl-5-phenylpyrazole would be formed from a suitable 1,3-dicarbonyl and methylhydrazine.
Nitrosation : The pre-formed pyrazole ring is then subjected to electrophilic substitution at the C4 position, which is activated for such reactions. This is typically achieved by treating the pyrazole with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium like aqueous hydrochloric acid. nih.govjocpr.com
Over the years, synthetic methodologies have evolved significantly. While the Knorr synthesis remains relevant, modern approaches offer greater efficiency, diversity, and milder conditions. These include multicomponent reactions (MCRs) that combine several starting materials in a single step, the use of novel catalysts like nano-ZnO or molecular iodine, and 1,3-dipolar cycloaddition reactions involving diazo compounds and alkynes. mdpi.comchim.itnih.govrsc.org These advanced methods provide powerful tools for constructing the core pyrazole scaffold that can then be functionalized to produce 4-nitrosopyrazole derivatives.
Table 2: Comparison of Pyrazole Synthesis Methodologies
Methodology Description Key Features Knorr Pyrazole Synthesis (Classical) Condensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.com Robust, high-yielding, foundational method. britannica.com Multicomponent Reactions (MCRs) One-pot reaction combining three or more reactants to form the pyrazole ring. nih.gov High atom economy, operational simplicity, suitable for creating diverse libraries. nih.gov 1,3-Dipolar Cycloaddition Reaction between a 1,3-dipole (e.g., a diazo compound) and an alkyne. nih.gov Efficient ring construction, provides access to specific substitution patterns. Catalytic Methods Use of catalysts (e.g., nano-ZnO, iodine, transition metals) to promote cyclization. [1, 7] Often milder reaction conditions, improved yields, and regioselectivity.
Structure
3D Structure
Properties
CAS No. |
124032-81-1 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1,3-dimethyl-4-nitroso-5-phenylpyrazole |
InChI |
InChI=1S/C11H11N3O/c1-8-10(13-15)11(14(2)12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
SZJNIEJCIMBATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dimethyl 4 Nitroso 5 Phenylpyrazole and Analogues
Precursor-Based Synthesis Routes to 4-Nitrosopyrazoles
A common and effective approach involves constructing the pyrazole (B372694) ring from open-chain precursors. This strategy allows for the introduction of the required substituents and the nitroso functional group in a controlled manner.
The Knorr pyrazole synthesis and related methods, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, serve as a foundational route. nih.gov A key modification of this approach for synthesizing 4-nitrosopyrazoles involves the nitrosation of the dicarbonyl compound prior to or during the reaction.
The reaction of a 1,3-diketone with a nitrosating agent, such as nitrous acid, generates an isonitrosodiketone intermediate. This intermediate possesses the necessary functionality for subsequent cyclization. The isonitroso group is a tautomer of the oxime. This reactive species then undergoes condensation with a hydrazine. The initial nucleophilic attack by the hydrazine, followed by cyclization and dehydration, leads to the formation of the aromatic 4-nitrosopyrazole ring. researchgate.netnih.gov The choice of substituted diketone and hydrazine determines the final substitution pattern on the pyrazole ring. For the target compound, this would conceptually involve a phenyl-substituted diketone and methylhydrazine.
An alternative to building the ring from precursors is the direct introduction of a nitroso group onto an existing pyrazole scaffold. This is an electrophilic substitution reaction where the pyrazole ring acts as the nucleophile. The C4 position of the pyrazole ring is electron-rich and generally susceptible to electrophilic attack, provided the ring is not deactivated by strongly electron-withdrawing groups. researchgate.netsemanticscholar.org
To synthesize the target compound, 1,3-dimethyl-4-nitroso-5-phenylpyrazole, via this route, the precursor 1,3-dimethyl-5-phenylpyrazole would first be synthesized, typically by the condensation of a phenyl-substituted 1,3-dicarbonyl compound (like benzoylacetone) with methylhydrazine. ias.ac.inrsc.org This pre-formed pyrazole would then be subjected to a nitrosating agent.
A well-established and straightforward method for producing the 3,5-dimethyl-4-nitrosopyrazole core involves a one-pot reaction of acetylacetone (B45752), a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium), and a hydrazine. nih.govresearchgate.net In this reaction, acetylacetone is first converted in situ to 3-isonitrosopentane-2,4-dione. This intermediate is then cyclized by the addition of hydrazine hydrate. The reaction proceeds with good yield and provides a direct route to the 4-nitrosopyrazole scaffold. nih.gov
To obtain N-substituted analogues, a substituted hydrazine is used in place of hydrazine hydrate. For instance, using phenylhydrazine (B124118) or methylhydrazine would yield 1-phenyl-3,5-dimethyl-4-nitrosopyrazole or 1,3,5-trimethyl-4-nitrosopyrazole, respectively.
Table 1: Synthesis of 3,5-Dimethyl-4-nitroso-1H-pyrazole
| Starting Materials | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acetylacetone | 1. Sodium Nitrite, Hydrochloric Acid | 3,5-Dimethyl-4-nitroso-1H-pyrazole | 78% | nih.gov |
The presence of a strong electron-donating group, such as an amino group, on the pyrazole ring can activate it towards electrophilic substitution and direct the incoming electrophile. Specifically, a 5-amino group strongly activates the C4 position for nitrosation. Research has demonstrated that 5-aminopyrazoles can be selectively nitrosated at the C4 position using sodium nitrite in an acidic solution. nih.gov This method provides a regioselective route to 4-nitroso-5-aminopyrazole derivatives. The resulting amino group can then be chemically modified or removed if desired, making this a versatile synthetic strategy.
While nitrous acid (generated from nitrite salts and strong acid) is the most common nitrosating agent, other reagents can be employed, often under milder or non-aqueous conditions. Alkyl nitrites, such as tert-butyl nitrite or amyl nitrite, are effective nitrosating agents that can serve as a source for the nitrosonium ion (NO⁺). These reagents are particularly useful for substrates that may be sensitive to the strongly acidic conditions of traditional nitrosation methods. They can be used in various organic solvents and offer an alternative pathway for the direct C-nitrosation of pyrazoles and other electron-rich heterocyclic systems.
Direct Nitrosation Strategies for Pyrazole Derivatives
Advanced Synthetic Techniques for Building the Nitrosopyrazole Core
Modern synthetic organic chemistry offers several advanced strategies that can be applied to the synthesis of complex heterocyclic structures like nitrosopyrazoles. These methods often provide improvements in efficiency, selectivity, and environmental impact.
One of the most powerful modern strategies is the use of multicomponent reactions (MCRs) . beilstein-journals.orgias.ac.in An MCR combines three or more reactants in a single operation to form a product that contains portions of all the starting materials. rsc.org A hypothetical MCR for a substituted 4-nitrosopyrazole could involve the one-pot combination of a 1,3-dicarbonyl compound, a hydrazine, and a nitrosating agent under conditions that facilitate sequential condensation and nitrosation, potentially catalyzed by a transition metal or an organocatalyst. mdpi.comorganic-chemistry.org
Another advanced technique is transition-metal-catalyzed C-H functionalization . researchgate.netrsc.org This approach involves the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond, avoiding the need for pre-functionalized substrates. acs.org For the synthesis of 4-nitrosopyrazoles, a C-H activation strategy could be envisioned where the C4-H bond of a pre-formed 1,3,5-trisubstituted pyrazole is selectively targeted by a metal catalyst, which then mediates the introduction of the nitroso group from a suitable nitrogen source.
Finally, [3+2] cycloaddition reactions are a cornerstone of five-membered heterocycle synthesis. rsc.orgnih.govorganic-chemistry.orgresearchgate.net These reactions involve the combination of a three-atom component (a 1,3-dipole) with a two-atom component. Advanced variations of this method, such as those employing in-situ generated dipoles or novel dipolarophiles, could provide new pathways to the pyrazole core, which could then be functionalized at the C4 position. rsc.orgnih.gov
Multi-component and Telescoping Synthesis Approaches
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazole derivatives in a single step from three or more starting materials. mdpi.com This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption compared to traditional multi-step syntheses. jsynthchem.com The construction of the pyrazole ring via MCRs often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, where the dicarbonyl component itself can be generated in situ. nih.gov
One common MCR strategy involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a hydrazine. beilstein-journals.org For instance, a three-component reaction between an aldehyde, malononitrile, and a hydrazine can yield highly functionalized pyrazoles. beilstein-journals.org Another variation extends this to a four-component synthesis by first reacting a β-ketoester with a hydrazine to form a pyrazolone (B3327878) intermediate, which then reacts further. beilstein-journals.org These one-pot processes are highly convergent and allow for the rapid generation of a library of substituted pyrazoles. mdpi.com
Table 1: Example of a Three-Component Reaction for Pyrazole Synthesis
| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Product Type |
|---|---|---|---|---|
| Aldehyde | Malononitrile | Hydrazine | Basic or Acidic Catalyst | Aminopyrazolecarbonitriles |
This table illustrates generalized multi-component approaches for the pyrazole core.
Copper-Promoted Oxidative Cycloaddition Reactions in Pyrazole Synthesis
Modern synthetic methods have introduced transition-metal catalysis as a robust tool for pyrazole synthesis. A notable example is the copper-promoted aerobic oxidative [3+2] cycloaddition reaction. bohrium.comnih.govacs.org This method facilitates the synthesis of various substituted pyrazoles from N,N-disubstituted hydrazines and alkynoates. organic-chemistry.org A key advantage of this approach is the use of an inexpensive and readily available copper catalyst, such as copper(I) oxide (Cu₂O), and air as the green oxidant. organic-chemistry.orgresearchgate.net
The reaction proceeds with high atom and step economy, demonstrating excellent regioselectivity. organic-chemistry.org The mechanism involves a direct C(sp³)–H functionalization and the formation of new C-C and C-N bonds. bohrium.comacs.org Optimization studies have shown that the combination of Cu₂O as the catalyst and cesium carbonate (Cs₂CO₃) as the base in toluene (B28343) provides high yields. organic-chemistry.org The methodology is versatile, accommodating a range of electron-donating and electron-withdrawing groups on the aromatic N-methyl hydrazines and various alkynoates, leading to the desired pyrazoles in moderate to good yields. organic-chemistry.org
Table 2: Key Features of Copper-Promoted Pyrazole Synthesis
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Inexpensive copper salts, typically Cu₂O. | organic-chemistry.org |
| Oxidant | Air, providing a green and sustainable process. | bohrium.comacs.org |
| Reactants | N,N-disubstituted hydrazines and alkynoates. | organic-chemistry.org |
| Key Steps | Direct C(sp³)–H functionalization, C-C/C-N bond formation. | bohrium.com |
| Advantages | High atom economy, high regioselectivity, operational simplicity. | organic-chemistry.orgresearchgate.net |
1,3-Dipolar Cycloaddition Reactions for Related Pyrazolines
The 1,3-dipolar cycloaddition is a fundamental and highly efficient method for constructing five-membered heterocyclic rings, including pyrazolines, which are direct precursors to pyrazoles. acs.orgacs.org In this context, nitrilimines serve as highly reactive 1,3-dipoles that react with dipolarophiles, such as alkenes, in a [3+2] cycloaddition fashion. acs.org This approach is a cornerstone for synthesizing a wide array of pyrazoline and pyrazole derivatives. acs.orgresearchgate.net
Nitrilimines are typically generated in situ from hydrazonoyl chlorides via dehydrohalogenation in the presence of a base like triethylamine. acs.org Once formed, the transient nitrilimine rapidly reacts with an alkene to produce the pyrazoline ring. Subsequent oxidation or elimination can then convert the pyrazoline to the corresponding aromatic pyrazole. The reaction often proceeds with high regioselectivity, which can be rationalized by frontier molecular orbital (FMO) theory. acs.orgmdpi.com The electronic nature of the substituents on both the nitrilimine and the dipolarophile can significantly influence the reaction rate and selectivity. acs.orgacs.org
Table 3: General Scheme for Pyrazoline Synthesis via 1,3-Dipolar Cycloaddition
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Intermediate | Product |
|---|
This reaction provides a versatile route to pyrazoline scaffolds, which can be aromatized to pyrazoles. mdpi.com
Regioselectivity and Mechanistic Considerations in Nitrosopyrazole Formation
The formation of a specifically substituted nitrosopyrazole like this compound involves two key stages where regioselectivity is critical: the initial synthesis of the pyrazole ring and the subsequent nitrosation.
For the nitrosation of a pre-formed 1,3-dimethyl-5-phenylpyrazole, the regioselectivity is straightforward. The C4 position is the only unsubstituted carbon atom on the pyrazole ring, making it the sole site available for electrophilic substitution. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A nitrosating agent, such as nitrous acid (generated from sodium nitrite and a strong acid), produces the nitrosonium ion (NO⁺) as the active electrophile. The electron-rich pyrazole ring attacks the nitrosonium ion, forming a sigma complex (arenium ion intermediate), which then loses a proton to restore aromaticity and yield the C4-nitroso product.
The more complex regiochemical challenge lies in the initial construction of the 1,3,5-trisubstituted pyrazole core. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), two constitutional isomers can potentially form. nih.gov The outcome is governed by the relative nucleophilicity of the two nitrogen atoms in the hydrazine and the reactivity of the two carbonyl groups in the dicarbonyl compound. For instance, in the reaction of an acetylenic ketone with methylhydrazine, the more nucleophilic nitrogen carrying the methyl group typically attacks first, leading to a specific regioisomer. nih.gov Conversely, with aryl hydrazines, the primary amine is often the more nucleophilic site, potentially leading to the opposite regioisomer. nih.gov Controlling these factors is essential to synthesize the desired 1,3,5-substituted pyrazole precursor required for subsequent nitrosation. nih.gov
Table 4: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Factor | Influence on Reaction Outcome |
|---|---|
| Hydrazine Substituent | A methyl group on the hydrazine makes that nitrogen more nucleophilic, directing the initial attack. An aryl group makes the primary NH₂ more nucleophilic. nih.gov |
| Dicarbonyl Structure | The electronic and steric properties of the two carbonyl groups in the 1,3-dicarbonyl compound determine which is more susceptible to initial nucleophilic attack. |
| Reaction Conditions | pH and solvent can influence the tautomeric form of the reactants and the nucleophilicity of the hydrazine, thereby affecting the isomeric ratio of the product. |
Spectroscopic and Crystallographic Elucidation of 1,3 Dimethyl 4 Nitroso 5 Phenylpyrazole
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and molecular structure of a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,3-Dimethyl-4-nitroso-5-phenylpyrazole, the spectrum would be characterized by vibrations corresponding to the pyrazole (B372694) ring, the nitroso group, the methyl substituents, and the phenyl ring.
The key vibrational modes expected for this compound are detailed below, with frequency ranges inferred from studies on analogous structures such as substituted pyrazoles and aromatic nitroso compounds.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenyl Ring | C-H stretching | 3100-3000 |
| C=C stretching | 1600-1450 | |
| Methyl Groups | C-H stretching (asymmetric & symmetric) | 2980-2870 |
| Pyrazole Ring | C=N stretching | ~1550 |
| Ring stretching | 1500-1400 |
The N=O stretching frequency of the nitroso group is of particular interest. In many 4-nitrosopyrazoles, this band is often observed in the 1400-1500 cm⁻¹ range, sometimes overlapping with the pyrazole and phenyl ring stretching vibrations, which can complicate direct assignment. The precise position of the N=O band can be influenced by the electronic effects of the substituents on the pyrazole ring.
Raman Spectroscopy for Solid-State Characterization
Raman spectroscopy serves as a valuable complementary technique to FTIR, particularly for solid-state analysis. It is highly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the pyrazole and phenyl ring modes. The symmetric "ring breathing" vibrations of both the pyrazole and phenyl rings typically produce strong, sharp signals in the Raman spectrum, providing a clear fingerprint for the molecule's core structure. While specific experimental Raman data for this compound is not available, studies on related heterocycles like imidazole (B134444) and pyrazole derivatives demonstrate its utility in probing molecular structure and intermolecular interactions in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in both solution and solid states.
Solution-State NMR: ¹H NMR, ¹³C NMR, and Two-Dimensional NMR Experiments
Analysis of solution-state NMR spectra allows for the precise mapping of the proton and carbon framework of the molecule. The expected chemical shifts for this compound can be reliably predicted based on data from similar compounds like 3,5-dimethyl-1-phenyl-1H-pyrazole and 5-chloro-1,3-dimethyl-1H-pyrazole.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the phenyl group protons.
N-CH₃: The methyl group attached to the N1 position of the pyrazole ring is anticipated to appear as a singlet, likely in the range of δ 3.8-4.0 ppm.
C-CH₃: The methyl group at the C3 position is also a singlet, expected to resonate slightly upfield, around δ 2.2-2.4 ppm.
Phenyl Protons: The protons of the C5-phenyl group would appear as a multiplet in the aromatic region (δ 7.2-7.6 ppm), integrating to five protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on all unique carbon atoms in the structure.
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are sensitive to the substituents. C3 and C5, being attached to nitrogen and other groups, would appear downfield (δ 140-155 ppm). The C4 carbon, bearing the nitroso group, is also expected in the downfield region.
Methyl Carbons: The N-CH₃ carbon is typically found around δ 35-38 ppm, while the C-CH₃ carbon appears further upfield, around δ 12-15 ppm.
Phenyl Carbons: The phenyl carbons would produce signals in the δ 125-140 ppm range, with the ipso-carbon (the one attached to the pyrazole ring) being identifiable.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| N-CH₃ | ¹H | 3.8 - 4.0 (s, 3H) |
| ¹³C | 35 - 38 | |
| C-CH₃ | ¹H | 2.2 - 2.4 (s, 3H) |
| ¹³C | 12 - 15 | |
| Phenyl | ¹H | 7.2 - 7.6 (m, 5H) |
| ¹³C | 125 - 140 | |
| Pyrazole C3 | ¹³C | ~150 |
| Pyrazole C4 | ¹³C | ~130-140 |
Two-Dimensional (2D) NMR Experiments
Solid-State NMR Techniques for Structural Insights (e.g., ¹³C{¹H} CP MAS NMR)
Solid-state NMR (ssNMR) provides information on the structure and dynamics of molecules in their crystalline or amorphous solid forms. The ¹³C Cross-Polarization Magic Angle Spinning (CP MAS) experiment is a standard technique used for organic solids.
For this compound, ¹³C CP MAS NMR would be instrumental in:
Identifying Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in molecular packing and conformation.
Probing Molecular Dynamics: Studies on related 1,3,5-trisubstituted-4-nitrosopyrazoles have shown that the rotation of the nitroso group can persist in the solid state. This dynamic process can be studied using variable-temperature ssNMR, providing insights into the energy barriers of rotation in the crystal lattice. The presence of such dynamics can lead to disorder in crystal structure determinations.
Application of NMR in Tautomerism and Isomerism Investigations
NMR spectroscopy is exceptionally well-suited for studying dynamic equilibria, such as tautomerism and isomerism.
Tautomerism
Many pyrazole derivatives exhibit annular tautomerism, where the N-H proton rapidly exchanges between the two ring nitrogen atoms. However, in this compound, the N1 position is substituted with a non-labile methyl group. This structural feature completely blocks the pathway for annular tautomerism, meaning the compound exists as a single, fixed N1-methyl tautomer.
Isomerism
While annular tautomerism is absent, this molecule can exhibit rotational isomerism (atropisomerism) due to hindered rotation around two key single bonds:
C4-N(O) Bond: The most significant isomeric feature of 4-nitrosopyrazoles is the restricted rotation of the nitroso group relative to the plane of the pyrazole ring. Variable-temperature NMR studies on analogous 1,3,5-trisubstituted-4-nitrosopyrazoles have successfully identified individual rotational isomers at low temperatures. The slowing of this rotation on the NMR timescale leads to the splitting of signals for substituents at the C3 and C5 positions, as they become chemically non-equivalent (one being syn and the other anti to the nitroso oxygen). By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for this rotation can be calculated, which typically falls in the range of 38–65 kJ mol⁻¹.
C5-Phenyl Bond: There may also be restricted rotation of the phenyl group at the C5 position, although the energy barrier is generally lower than that for the nitroso group rotation. This could lead to broadening of the phenyl proton signals at lower temperatures.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₁₁N₃O), this analysis would confirm the molecular weight and provide insights into the stability of the pyrazole core and its substituents.
While no experimental mass spectrum for the target compound was found, analysis of related pyrazole structures suggests that common fragmentation pathways could involve the loss of the nitroso group (NO), a methyl radical (CH₃), or cleavage of the phenyl group. researchgate.net A detailed study would be required to establish the precise fragmentation pattern and relative abundance of daughter ions for this compound.
Table 1: Anticipated Mass Spectrometry Data for this compound (Note: This table is hypothetical as no experimental data was found.)
| Analysis Type | Expected Information |
|---|---|
| Molecular Ion Peak (M+) | Confirmation of molecular weight (201.23 g/mol) |
| Major Fragment Ions | Potential loss of NO, CH₃, C₆H₅ groups |
| Fragmentation Pathway | Elucidation of the molecule's structural connectivity and stability |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is characteristic of the chromophores present in the structure. For this compound, key chromophores include the phenyl ring, the pyrazole ring, and the nitroso group.
No experimental UV-Vis spectrum for this specific compound is available. However, studies on other aromatic nitroso compounds show characteristic absorption bands in the visible region (typically around 550-570 nm) corresponding to the n→π* transition of the N=O group. mdpi.com Additional absorptions in the UV region would be expected due to π→π* transitions within the conjugated system of the phenyl and pyrazole rings. researchgate.netscispace.com
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound (Note: This table is predictive as no experimental data was found.)
| Electronic Transition | Predicted Wavelength Range (nm) | Associated Chromophore |
|---|---|---|
| **π → π*** | ~250-350 | Phenyl and Pyrazole Rings |
| **n → π*** | ~550-570 | Nitroso Group (N=O) |
X-ray Diffraction Studies
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic structure of a crystalline solid.
This technique would provide precise bond lengths, bond angles, and torsion angles of this compound, confirming its molecular connectivity and conformation. It would also reveal the arrangement of molecules in the crystal lattice, known as the supramolecular structure. While crystallographic data exists for the related compound 3,5-Dimethyl-4-nitroso-1H-pyrazole, which lacks the N-methyl and C-phenyl groups, no such data could be located for the title compound. nih.govresearchgate.net
Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and can be employed to characterize different polymorphic forms of a compound. Polymorphs are crystals of the same molecule that have different packing arrangements, which can affect physical properties. A PXRD study would provide a characteristic diffraction pattern for the bulk crystalline material of this compound. No PXRD data for this compound is currently published.
The data from single-crystal X-ray diffraction allows for a detailed analysis of the intermolecular forces that stabilize the crystal structure, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.net In the crystal structure of this compound, one would anticipate potential weak C-H···O or C-H···N hydrogen bonds and possible π-π stacking involving the phenyl rings. However, without experimental crystal structure data, a definitive analysis of these interactions is not possible.
Theoretical and Computational Chemistry of 1,3 Dimethyl 4 Nitroso 5 Phenylpyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the properties of 1,3-Dimethyl-4-nitroso-5-phenylpyrazole at the atomic level. These calculations offer a detailed perspective on the molecule's geometry, electronic landscape, and energetic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, particularly using the B3LYP functional, are instrumental in optimizing the molecular geometry and analyzing the electronic properties. researchgate.neteurasianjournals.com The 6-311++G(d,p) basis set is often employed for these calculations to achieve a high degree of accuracy. ajchem-a.com
The optimized molecular structure provides precise data on bond lengths and angles. For instance, in related heterocyclic compounds, C-O bond lengths have been determined to be in the range of 1.366 Å to 1.368 Å. ajchem-a.com The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect of DFT studies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) surface analysis, derived from DFT calculations, helps to identify the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. ajchem-a.com For example, in a similar compound, the nitrogen atom of the oxadiazole ring was identified as a likely site for electrophilic attack. ajchem-a.com
Ab initio methods, such as Møller-Plesset perturbation theory (MPn), are employed to obtain highly accurate energetic profiles for molecules like 4-nitrosopyrazoles. researchgate.net These methods are particularly useful for studying the relative stabilities of different tautomers and isomers. researchgate.net For instance, calculations at the MP2 and MP4 levels have been used to investigate the energetic landscape of related 4-nitroso-pyrazolones. researchgate.net These studies have shown that in solution, the oxime tautomer is generally favored. researchgate.net The effect of the solvent on the relative stabilities is often accounted for using models like the polarizable continuum model (PCM). researchgate.net
The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. For pyrazole derivatives, the 6-311++G(d,p) basis set has been shown to provide reliable results for geometry optimization and electronic structure analysis. ajchem-a.com The validation of the chosen basis set is typically achieved by comparing the calculated results with experimental data, where available. For example, calculated vibrational frequencies can be compared with experimental FT-IR spectra to assess the performance of the computational method and basis set. ajchem-a.com A strong agreement between the calculated and observed data indicates the suitability of the chosen level of theory. ajchem-a.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. eurasianjournals.com
Computational studies have been instrumental in understanding the tautomeric and isomeric equilibria in 4-nitrosopyrazoles. researchgate.net These compounds can exist in different tautomeric forms, and the equilibrium between these forms can be influenced by the surrounding medium. researchgate.net Theoretical calculations have shown that for some 4-nitroso-pyrazolones, the oxime tautomer is more stable in solution. researchgate.net
The oxime tautomers of 4-nitrosopyrazoles can exist as syn- and anti- isomers. researchgate.net The relative stability of these isomers can be investigated using computational methods. For example, in the case of 1-ethyl-3-methyl-4-nitroso-5-pyrazolone, it has been found to exist as a mixture of syn- and anti- oxime isomers in solution. researchgate.net The calculated relative energies of these isomers help in understanding their population distribution under different conditions. researchgate.net
| Compound | Method | Basis Set | Finding |
| 4-nitroso-pyrazolones | HF, DFT, MPn | 6-31+G(d,p) | The oxime tautomer is favored in solution. researchgate.net |
| 1-ethyl-3-methyl-4-nitroso-5-pyrazolone | DFT, MP2 | 6-31+G(d,p) | Exists as a mixture of syn- and anti- oxime isomers in solution. researchgate.net |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP | 6-311++G(d,p) | Optimized molecular geometry and electronic properties were determined. ajchem-a.com |
In-Depth Theoretical and Computational Analysis of this compound Remains a Niche Area of Research
General methodologies for the topics of interest are well-established within the field of computational chemistry. For instance, the Polarizable Continuum Model (PCM) is a widely accepted method for studying the influence of solvents on the stability of different tautomeric forms of molecules. researchgate.netmdpi.comresearchgate.netnih.govnih.gov Similarly, conformational analysis through computational methods is a standard approach to understanding the three-dimensional shapes and energy differences between various spatial arrangements of a molecule.
The calculation of lattice energies for solid-state forms of organic compounds is a complex but crucial aspect of computational chemistry, with various force-field and quantum mechanical methods being developed and evaluated for accuracy. nih.govlibretexts.orguh.eduumb.edunih.gov Furthermore, Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the intramolecular bonding characteristics and charge transfer interactions within a molecule. researchgate.net
In the realm of spectroscopic prediction, the Gauge-Independent Atomic Orbital (GIAO) method is a robust and commonly used approach for calculating NMR chemical shieldings, which can then be correlated with experimental chemical shifts. researchgate.netrsc.orgresearchgate.netconicet.gov.armdpi.com
Despite the existence of these powerful computational tools, their specific application to this compound has not been detailed in the accessible scientific literature. Studies on related compounds, such as 4-nitroso-pyrazolones, have explored tautomeric stability and have employed methods like PCM and GIAO, providing a methodological framework for how such an investigation could be conducted. researchgate.net However, the direct computational data—such as relative energies of tautomers in different solvents, potential energy surfaces of conformational changes, calculated lattice energies, specific NBO interaction energies, and predicted NMR chemical shifts for this compound—are absent.
Consequently, a detailed, data-rich article focusing solely on the theoretical and computational chemistry of this compound, as per the specified outline, cannot be generated at this time due to the lack of specific research findings for this compound. The scientific community has yet to publish a dedicated computational study that would provide the necessary data points and detailed analysis required to populate the requested sections and subsections.
Chemical Reactivity and Derivatization Strategies for 1,3 Dimethyl 4 Nitroso 5 Phenylpyrazole
Reduction of the Nitroso Group to Amino and Other Nitrogenous Functionalities
The reduction of the nitroso group in 4-nitrosopyrazoles, such as 1,3-dimethyl-4-nitroso-5-phenylpyrazole, is a fundamental transformation that opens pathways to a wide array of nitrogen-containing derivatives. Mild reduction conditions can effectively convert the nitroso moiety into an amino group, yielding 4-aminopyrazoles. These amino derivatives are valuable intermediates for further functionalization. For instance, they can be used to synthesize sulfonamides. The conversion of nitrosopyrazoles to alkyl- and naphthyl-substituted 4-aminopyrazoles has been achieved in nearly quantitative yields. researchgate.net
The resulting 4-aminopyrazoles serve as precursors for the synthesis of various biologically relevant molecules. For example, they are key building blocks for constructing fused heterocyclic systems like imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]pyrimidines. researchgate.net
Alkylation Reactions of 4-Nitrosopyrazoles
Alkylation of the pyrazole (B372694) ring system offers another avenue for structural diversification. The regioselectivity of this reaction can be controlled by the reaction conditions, particularly the basicity of the medium.
The direct N-alkylation of 3,5-substituted 4-nitroso-1H-pyrazoles can be achieved with high regioselectivity under superbasic conditions. researchgate.netresearchgate.net The use of superbasic systems facilitates the deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity and directing the alkylation to the nitrogen atom. This method has been successfully employed for the N-alkylation of 4-nitroso-1H-pyrazoles and their sodium salts with various alkylating agents, including benzyl (B1604629) halides and halocarboxylic acid esters. researchgate.net Quantum-chemical calculations have shown that N-alkylation is both kinetically and thermodynamically more favorable than O-alkylation. researchgate.netresearchgate.net
The N-alkylation strategy allows for the introduction of a variety of functionalized alkyl groups onto the pyrazole ring. This has been demonstrated with bifunctional alkylating agents, leading to the synthesis of new N-functionalized nitrosopyrazoles and bis(4-nitrosopyrazole) compounds with yields of up to 85%. researchgate.net This approach provides a powerful tool for creating a library of derivatives with tailored properties.
Cyclization and Condensation Reactions
The reactive nature of the nitroso group and the adjacent functionalities on the pyrazole ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and condensation reactions.
5-Amino-4-nitrosopyrazoles are key intermediates in the synthesis of fused heterocyclic systems. For instance, they can undergo acid-catalyzed cyclization reactions to form imidazo[4,5-c]pyrazoles and pyrazolo[3,4-d]pyrimidines. researchgate.net A convenient one-pot synthesis involves the reaction of 5-amino-4-nitrosopyrazoles with Vilsmeier reagent (HCONH2/POCl3) under acidic conditions. researchgate.net Pyrazolo[3,4-d]pyrimidines, in particular, are of significant interest due to their structural similarity to purines, which imparts them with a wide range of pharmacological activities. nih.govsemanticscholar.orgresearchgate.netnih.govsemanticscholar.org
| Starting Material | Reagent | Product | Reference |
| 5-Amino-4-nitrosopyrazoles | Vilsmeier reagent (HCONH2/POCl3) | Imidazo[4,5-c]pyrazoles / Pyrazolo[3,4-d]pyrimidines | researchgate.net |
While direct oxidative dimerization of this compound is not extensively detailed in the provided context, the formation of bis(4-nitrosopyrazole) compounds through reactions with bifunctional alkylating agents suggests the potential for forming dimeric structures. researchgate.net Furthermore, copper-promoted dimerization of 5-aminopyrazoles to produce pyrazole-fused pyridazines and pyrazines has been reported, indicating that oxidative coupling reactions are a viable strategy for creating larger, more complex molecules from pyrazole precursors. mdpi.com
| Reactant | Product | Reaction Type |
| 4-Nitroso-1H-pyrazoles and bifunctional alkylating agents | Bis(4-nitrosopyrazole) compounds | N-Alkylation |
| 5-Aminopyrazoles | Pyrazole-fused pyridazines and pyrazines | Copper-promoted dimerization |
Electrophilic Aromatic Substitution on the Phenyl Ring (e.g., Nitration)
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic systems. The position of substitution on the phenyl ring is directed by the pyrazole moiety, which, depending on the reaction conditions, can act as either an activating or deactivating group.
Nitration, a classic example of electrophilic aromatic substitution, serves as a key illustration of this reactivity. The reaction of phenyl-substituted pyrazoles with nitrating agents is highly dependent on the specific reagents and the acidity of the medium. cdnsciencepub.com When 1-phenylpyrazoles are subjected to nitration in a mixture of nitric acid and sulfuric acid, the pyrazole ring is protonated to form its conjugate acid. cdnsciencepub.com This protonation significantly alters the electronic properties of the pyrazole ring, making it strongly deactivating. Consequently, the electrophilic attack of the nitronium ion (NO₂⁺) is directed to the phenyl ring, primarily at the para-position, due to the deactivating nature of the protonated pyrazole moiety. cdnsciencepub.com
Conversely, when a less acidic nitrating agent is employed, such as a mixture of nitric acid and acetic anhydride, the reaction can proceed on the free base form of the pyrazole. cdnsciencepub.com In this scenario, the pyrazole ring itself can be more susceptible to nitration, typically at the 4-position if unsubstituted. However, in the case of this compound, the 4-position is already functionalized. Therefore, electrophilic attack would be directed towards the phenyl ring. The nature of the pyrazole ring as a substituent on the phenyl group would then dictate the regioselectivity of the nitration.
Research on the nitration of analogous compounds, such as 1,3- and 1,5-diphenylpyrazoles, provides further insight. Treatment of these compounds with nitric acid in sulfuric acid leads to the formation of di(p-nitrophenyl) derivatives, indicating that nitration occurs on the phenyl rings at the para-position. cdnsciencepub.com This supports the hypothesis that under strongly acidic conditions, the phenyl ring of this compound would undergo nitration.
Table 1: Regioselectivity of Nitration on Phenyl-Substituted Pyrazoles under Different Conditions
| Pyrazole Derivative | Nitrating Agent | Predominant Nitration Position | Reference |
|---|---|---|---|
| 1-Phenylpyrazole | HNO₃ / H₂SO₄ | para-position of the phenyl ring | cdnsciencepub.com |
| 1,3-Diphenylpyrazole | HNO₃ / H₂SO₄ | para-position of both phenyl rings | cdnsciencepub.com |
Influence of Intermolecular Hydrogen Bonding on Reactivity
Intermolecular hydrogen bonding plays a crucial role in the solid-state structure and, consequently, the chemical reactivity of this compound. While the N-methyl groups at positions 1 and 3 preclude the formation of the classic N-H···N hydrogen bonds often seen in 1H-pyrazoles, the nitroso group at the 4-position introduces a site for potential hydrogen bonding interactions.
The oxygen atom of the nitroso group is a potential hydrogen bond acceptor. In the solid state, this can lead to the formation of C-H···O interactions with neighboring molecules. More significantly, the presence of trace amounts of water or other protic solvents can lead to the formation of O-H···O hydrogen bonds, which can influence the electronic properties of the nitroso group and the pyrazole ring.
Studies on the closely related compound, 3,5-Dimethyl-4-nitroso-1H-pyrazole, have demonstrated the existence of intermolecular N-H···O and N-H···N hydrogen bonds that link the molecules into zigzag-like chains in the crystal lattice. nih.gov These interactions were found to affect the geometry of the nitroso group. nih.gov Although this compound lacks the N-H donor of the pyrazole ring, the principle of hydrogen bonding influencing molecular conformation and reactivity remains relevant.
The formation of intermolecular hydrogen bonds can affect the reactivity of this compound in several ways:
Steric Hindrance: The formation of a hydrogen-bonded network can create steric hindrance around the reactive sites of the molecule, potentially slowing down or preventing certain reactions.
Electronic Effects: Hydrogen bonding to the nitroso group can alter its electron-withdrawing or electron-donating character, which in turn can influence the reactivity of the pyrazole and phenyl rings towards electrophilic or nucleophilic attack.
Solubility: The extent of intermolecular hydrogen bonding can impact the solubility of the compound in various solvents, which is a critical factor in determining reaction conditions and outcomes.
Table 2: Potential Intermolecular Hydrogen Bonds in the Presence of Protic Species
| Donor | Acceptor | Type of Interaction | Potential Influence on Reactivity |
|---|---|---|---|
| C-H (phenyl or methyl) | O (nitroso) | Weak Hydrogen Bond | Minor alteration of electronic properties |
Coordination Chemistry and Ligand Applications of 1,3 Dimethyl 4 Nitroso 5 Phenylpyrazole Derivatives
Design and Synthesis of Pyrazole-Based Schiff Base Ligands
The synthesis of Schiff base ligands from pyrazole (B372694) derivatives is a well-established method for creating versatile chelating agents. Typically, this involves the condensation reaction between a pyrazole-carbaldehyde or a related amino-pyrazole derivative with a primary amine.
Although direct synthesis routes starting from 1,3-dimethyl-4-nitroso-5-phenylpyrazole to form Schiff bases are not explicitly reported, a plausible pathway would involve the reduction of the nitroso group to an amine, followed by condensation with an appropriate aldehyde or ketone. The resulting 4-amino-1,3-dimethyl-5-phenylpyrazole could then be reacted with various aldehydes to yield a library of Schiff base ligands with varying steric and electronic properties.
For instance, the reaction of a hypothetical 4-amino-1,3-dimethyl-5-phenylpyrazole with salicylaldehyde (B1680747) would produce a tridentate ligand capable of coordinating to a metal center through the pyrazole nitrogen, the imine nitrogen, and the phenolic oxygen. The general synthetic scheme for such a reaction is as follows:

A generalized reaction scheme for the synthesis of pyrazole-based Schiff base ligands.
The synthesis of related pyrazole Schiff base complexes has been reported, for example, from 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-aminophenol. semanticscholar.org
Formation of Metal Complexes with Transition Metals (e.g., Pd(II), Mo(VI), Ru(IV))
Pyrazole derivatives are known to form stable complexes with a wide range of transition metals due to the presence of coordinating nitrogen atoms within the pyrazole ring. researchgate.net The Schiff base ligands derived from this compound would be expected to act as versatile ligands, forming complexes with metals such as palladium(II), molybdenum(VI), and ruthenium(IV).
The coordination mode of these ligands would depend on the nature of the metal ion, the substituents on the ligand, and the reaction conditions. For example, a bidentate Schiff base ligand could coordinate to a Pd(II) center to form a square planar complex. Spectroscopic and magnetic data for Pd(II) complexes with substituted pyrazoles have indicated square planar geometries. researchgate.net
Molybdenum(VI) complexes with pyrazole-based ligands have also been synthesized and investigated for their catalytic activities. For instance, molybdenum(VI) complexes with tris(3,5-dimethyl-1-pyrazolyl)methane (B1228933) have been prepared and examined as catalysts for olefin epoxidation. researchgate.net
Ruthenium complexes with pyrazole ligands have been extensively studied, with various oxidation states of ruthenium being stabilized by these ligands. nih.govproquest.comosti.gov Ruthenium(II) and Ruthenium(III) complexes incorporating pyrazole ligands have been prepared and structurally characterized. osti.gov
Spectroscopic and Structural Characterization of Pyrazole-Metal Complexes
The characterization of pyrazole-metal complexes typically involves a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the ligand. The stretching frequency of the C=N bond in the Schiff base ligand is expected to shift upon coordination to a metal ion. For example, in some transition metal complexes derived from a bidentate Schiff base ligand, the IR spectra confirmed the coordination of the ligand. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the structure of the ligand and its complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordinating atoms are expected to change upon complexation. A noticeable downfield shift of protons in the 1H NMR spectra of Pd(II) complexes with substituted pyrazoles has been observed, indicating the binding sites. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center and the nature of the metal-ligand bonding.
Table 1: Spectroscopic Data for Representative Pyrazole-Metal Complexes
| Complex | Technique | Key Observations | Reference |
| mer-[RuCl3(DMSO-S)(pyz)2] | X-ray, IR, UV-vis | Distorted octahedral geometry, coordination through pyrazole nitrogen atoms. | proquest.com |
| [Pd(II) complexes with substituted pyrazoles] | 1H NMR, IR | Downfield shift of pyrazole protons upon coordination, indicating binding through nitrogen atoms. | researchgate.net |
| [MoO2Cl{HC(3,5-Me2pz)3}]BF4 | X-ray | Mononuclear complex with the molybdenum center coordinated to the tridentate pyrazole-based ligand. | researchgate.net |
Catalytic Applications of Pyrazole-Derived Metal Complexes
Metal complexes derived from pyrazole-based ligands have shown significant promise in various catalytic applications, particularly in organic transformations.
While specific catalytic data for complexes of this compound are unavailable, related pyrazole-metal complexes have demonstrated catalytic activity.
Epoxidation: Molybdenum(VI) complexes with tris(pyrazolyl)methane ligands have been shown to be effective catalysts for the epoxidation of olefins using tert-butyl hydroperoxide as the oxidant. researchgate.net These catalysts exhibit high selectivity for the formation of epoxides.
Oxidation: Cobalt complexes with phenylpyrazole ligands have been used as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. nih.gov
Dehydrogenation: Ruthenium(II) complexes bearing a 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine ligand have been investigated for the acceptorless dehydrogenation of primary alcohols to aldehydes with high efficiency and selectivity. rsc.org
Table 2: Catalytic Activity of Representative Pyrazole-Metal Complexes
| Catalyst | Reaction | Substrate | Product | Yield/Selectivity | Reference |
| [MoO2Cl{HC(3,5-Me2pz)3}]BF4 | Epoxidation | cis-cyclooctene | epoxycyclooctane | Quantitative | researchgate.net |
| [CoCl(μ-Cl)(Hpz(Ph))3]2 | Peroxidative Oxidation | Cyclohexane | Cyclohexanol/Cyclohexanone | - | nih.gov |
| [RuCl(PPh3)2(κ3-NNN-L1)]Cl | Acceptorless Dehydrogenation | Primary Alcohols | Aldehydes | Up to 99% | rsc.org |
Metal-ligand cooperativity, where both the metal center and the ligand are actively involved in the catalytic cycle, is a key concept in the design of efficient catalysts. Protic pyrazole ligands, which have an N-H group, are particularly well-suited for this purpose. The N-H proton can participate in bond activation steps, working in concert with the metal center. nih.gov
For instance, in the dehydrogenation of formic acid catalyzed by an iridium complex with a pyridine-appended protic pyrazolylpyridine ligand, the pyrazole N-H group is believed to play a crucial role in the proton transfer steps of the catalytic cycle. nih.gov This cooperative effect can lead to enhanced catalytic activity and selectivity compared to systems where the ligand is merely a spectator. The design of ligands derived from this compound could incorporate such proton-responsive groups to facilitate metal-ligand cooperativity in catalytic reactions.
Potential Applications in Advanced Materials and As Chemical Intermediates
Role as a Precursor for Diverse Functionalized Pyrazoles
The strategic placement of the nitroso group on the pyrazole (B372694) ring in 1,3-Dimethyl-4-nitroso-5-phenylpyrazole makes it a highly valuable precursor for a variety of functionalized pyrazoles. The nitroso moiety can be readily transformed into other functional groups, opening avenues for extensive chemical derivatization.
A key transformation of 4-nitrosopyrazoles is their reduction to the corresponding 4-aminopyrazoles. This conversion is a critical step as the resulting amino group serves as a versatile handle for further chemical modifications. The synthesis of 4-aminopyrazoles is of significant interest due to their role as intermediates in the preparation of pharmaceutically active compounds. researchgate.netmdpi.com
The reduction of the nitroso group to an amino group can be achieved through various established chemical methods, such as catalytic hydrogenation. While specific studies on the reduction of this compound are not extensively documented, the general reaction is well-established for other 4-nitropyrazoles and 4-nitrosopyrazoles. researchgate.net For instance, commercially available 4-nitropyrazole can be readily reduced via hydrogenation to afford 4-aminopyrazoles, which are valuable intermediates. researchgate.net This suggests a high potential for this compound to serve as a direct precursor to 4-amino-1,3-dimethyl-5-phenylpyrazole.
Once formed, this amino-substituted pyrazole can undergo a multitude of reactions, including N-arylation and the formation of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, leading to a diverse library of compounds with potential biological activities. chim.it
Table 1: Potential Reactions for Derivatization of 4-Amino-1,3-dimethyl-5-phenylpyrazole
| Reaction Type | Reagents and Conditions | Product Type |
| N-Arylation | Aryl halides, Palladium or Copper catalyst | N-Aryl-4-aminopyrazole derivatives |
| Condensation | β-Diketones | Pyrazolo[1,5-a]pyrimidine derivatives |
| Condensation | Activated enones | Pyrazolo[1,5-a]pyrimidine derivatives |
| Multicomponent Reaction | Aldehyde and ketone | Pyrazolo[3,4-b]pyridine derivatives |
The pyrazole scaffold is a fundamental building block in the synthesis of more complex polycyclic and heterocyclic systems. researchgate.net Amino-substituted pyrazoles, derived from their nitroso precursors, are particularly useful in this regard. These compounds can participate in cycloaddition and condensation reactions to form fused ring systems.
For example, 5-aminopyrazoles are utilized in multicomponent reactions to produce spiro-heterocyclic compounds. While the starting material in these documented cases is a 5-aminopyrazole, the principle of using an amino-functionalized pyrazole as a nucleophile in ring-forming reactions is broadly applicable. The amino group at the 4-position of the pyrazole derived from this compound could similarly be used to construct fused heterocyclic systems.
Furthermore, the pyrazole ring itself can participate in [3+2] cycloaddition reactions, a powerful tool in synthetic organic chemistry for the construction of five-membered rings. researchgate.net The specific substitution pattern of this compound, with its electron-rich phenyl group, could influence the regioselectivity and stereoselectivity of such reactions, offering a pathway to novel and complex molecular architectures.
Contribution to Advanced Materials Science (e.g., polymers, solar energy harvesting)
While direct applications of this compound in advanced materials are not yet reported, the broader class of pyrazole-based compounds has shown significant promise in this field. Pyrazole derivatives are being explored for their utility in the development of energetic materials, where the introduction of nitro groups into the pyrazole ring can lead to compounds with high density and thermal stability. nih.gov
The functionalization of the pyrazole ring, for which this compound is a potential precursor, allows for the tuning of its electronic and photophysical properties. This tunability is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) and solar energy harvesting systems. The incorporation of pyrazole moieties into polymer backbones or as pendant groups can impart desirable properties such as thermal stability, charge transport capabilities, and specific optical characteristics.
General Relevance in Agrochemical Discovery (as a heterocyclic scaffold)
The pyrazole scaffold is a well-established and important active fragment in the discovery of new pesticides, including fungicides, insecticides, and herbicides. rhhz.netresearchgate.netresearchgate.net Many commercially successful agrochemicals contain a pyrazole ring, which often plays a key role in their biological activity. nih.gov
The fungicidal activity of many pyrazole derivatives is attributed to their ability to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. rhhz.net The structural features of the pyrazole ring, such as the substituents at various positions, are critical for its efficacy. For example, the introduction of a methyl group at the 1-position and a difluoromethyl group at the 3-position of the pyrazole ring has been shown to be beneficial for fungicidal activity. rhhz.net
In the context of herbicides, pyrazole derivatives have been developed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to compounds with excellent pre- and post-emergence herbicidal activities and improved crop safety. acs.org
The compound this compound, with its 1,3-dimethyl and 5-phenyl substitution pattern, provides a unique scaffold that can be further elaborated. The conversion of the nitroso group to an amino group and subsequent derivatization could lead to the synthesis of novel pyrazole-based compounds with potential applications as fungicides, insecticides, or herbicides. The phenyl group at the 5-position, in particular, offers a site for further modification to optimize biological activity and selectivity.
Future Research Directions and Outlook
Development of Green and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that often involve hazardous solvents and reagents. nih.govtandfonline.com The future of synthesizing 1,3-Dimethyl-4-nitroso-5-phenylpyrazole and its analogs must prioritize environmentally benign approaches. researchgate.net Research should focus on developing "Green Chemistry" protocols that are efficient, atom-economical, and operationally simple. nih.govresearchgate.net
Key areas for investigation include:
Aqueous Synthesis: Utilizing water as a solvent offers a green, inexpensive, and safe alternative to volatile organic compounds. thieme-connect.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, potentially with microwave or ultrasonic irradiation, can reduce waste and shorten reaction times. tandfonline.commdpi.com
Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts, such as nano-catalysts or polymer-supported acids, can minimize waste and improve the sustainability of the synthesis. thieme-connect.comjetir.orgresearchgate.net
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions can improve efficiency by combining several synthetic steps, thereby reducing energy consumption and waste generation. mdpi.com
Table 1: Potential Green Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Aqueous Synthesis | Using water as the reaction medium. | Environmentally friendly, low cost, enhanced reactivity in some cases. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, improved purity. |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often using a solid support or catalyst. | Minimal waste, simplified workup, cost-effective. |
| Recyclable Catalysis | Using catalysts that can be easily recovered and reused. | Reduced catalyst waste, lower operational costs. |
Advanced Characterization Techniques for Dynamic Processes and Excited States
The nitroso group imparts interesting photochemical properties to the molecule. wikipedia.orgbritannica.com Understanding the dynamic processes and excited states of this compound is crucial for its potential application in photoswitches or light-responsive materials. Future research should employ advanced spectroscopic techniques to probe these phenomena.
Promising techniques include:
Ultrafast Transient Absorption Spectroscopy: Femtosecond and nanosecond transient absorption spectroscopy can be used to observe the formation and decay of short-lived excited states and intermediates following photoexcitation. mdpi.com This can provide insights into processes like photoisomerization or intersystem crossing.
Time-Resolved Fluorescence: This technique can measure the lifetime of excited singlet states, providing information about radiative and non-radiative decay pathways. mdpi.com
Excited State Raman Spectroscopy: This method can offer structural information about the molecule in its excited state, helping to understand the geometric changes that occur upon light absorption. uni-due.de
Table 2: Advanced Characterization for Photochemical Analysis
| Technique | Information Gained | Potential Application |
|---|---|---|
| Femtosecond Transient Absorption | Ultrafast excited-state dynamics, initial photochemical events. | Understanding photoswitching mechanisms. |
| Nanosecond Transient Absorption | Dynamics of longer-lived species (e.g., triplet states, radicals). | Characterizing photo-degradation pathways. |
| Time-Resolved Fluorescence | Excited singlet state lifetimes, quantum yields. | Assessing potential for use in OLEDs or sensors. |
Deeper Computational Insights into Complex Reaction Mechanisms and Electronic Properties
Computational chemistry provides a powerful lens for understanding molecular behavior at an atomic level. mdpi.com For this compound, deeper computational studies can elucidate complex reaction mechanisms, predict electronic properties, and guide experimental design.
Future computational efforts should focus on:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and intermediates of synthetic pathways can help optimize reaction conditions and improve yields. nih.gov
Electronic Structure Analysis: Calculating properties such as HOMO-LUMO energy gaps, electron density distributions, and dipole moments can predict the molecule's reactivity, stability, and potential for use in electronic materials. tsijournals.commdpi.com
Spectroscopic Prediction: Simulating UV-Vis, IR, and NMR spectra can aid in the structural confirmation of newly synthesized derivatives and provide a deeper understanding of the molecule's interaction with light. longdom.org
Table 3: Computational Methods and Their Applications
| Method | Focus Area | Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties. | Activation energies, reaction pathways, orbital energies, charge distribution. |
| Time-Dependent DFT (TD-DFT) | Excited states, UV-Vis spectra. | Electronic transition energies, prediction of absorption spectra. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Solvation dynamics, interaction with biological targets. |
Expansion of Derivatization Strategies for Novel Chemical Spaces
The pyrazole scaffold is a versatile platform for chemical modification, allowing for the creation of a wide array of derivatives with diverse properties. mdpi.comnih.gov A key future direction is the systematic expansion of derivatization strategies for this compound to explore novel chemical spaces.
Research should target:
Functionalization of the Phenyl Ring: Introducing various electron-donating or electron-withdrawing substituents onto the 5-phenyl ring can modulate the electronic properties of the entire molecule, influencing its reactivity and biological activity. nih.gov
Modification of the Pyrazole Core: While the methyl groups at positions 1 and 3 are defining features, exploring synthetic routes to introduce other alkyl or aryl groups could yield compounds with different steric and electronic profiles.
Reactions of the Nitroso Group: The nitroso group itself is a reactive handle for further chemical transformations, enabling the synthesis of new classes of pyrazole-based compounds. wikipedia.org
Exploration of New Catalytic Systems and Material Applications
Pyrazole derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with a variety of metals that can function as catalysts. nih.govallresearchjournal.com Furthermore, the conjugated structure of this compound suggests potential for applications in material science. royal-chem.com
Future avenues of exploration include:
Ligand Development for Catalysis: Synthesizing metal complexes of this compound and evaluating their catalytic activity in organic transformations such as cross-coupling reactions or oxidations.
Development of Novel Dyes and Pigments: The nitroso group is a chromophore, and the compound's derivatives could be investigated as new dyes or pigments, with their color and stability tuned through chemical modification. britannica.com
Organic Electronics: Investigating the potential use of this compound and its derivatives in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), by studying their charge transport and photophysical properties. royal-chem.com
Integration with AI and Machine Learning for Predictive Design and Synthesis
Future applications of AI and ML could involve:
Predictive Synthesis: Using ML algorithms to predict the outcomes of synthetic reactions, helping chemists to design more efficient and successful synthetic routes. acs.org
De Novo Design: Employing generative models to design novel derivatives of this compound with specific, desired properties (e.g., high catalytic activity, specific absorption wavelengths). nih.gov
Virtual Screening: Creating virtual libraries of derivatives and using AI-driven screening to predict their properties and identify promising candidates for synthesis and experimental testing, particularly in the context of drug discovery. nih.gov
Table 4: AI and Machine Learning in Future Research
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| Retrosynthesis Prediction | To identify novel and efficient synthetic pathways. | Faster development of synthetic routes for new derivatives. |
| Property Prediction (QSPR) | To predict chemical and physical properties of virtual compounds. | Prioritization of synthetic targets with desired characteristics. |
| Generative Models | To design new molecules with optimized properties. | Discovery of novel pyrazole structures for specific applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
